REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:18])[CH2:3][C:4](=[O:17])[CH2:5][N:6]1C(=O)C2C(=CC=CC=2)C1=O.[ClH:19]>C(O)(=O)C.O>[ClH:19].[NH2:6][CH2:5][C:4](=[O:17])[CH2:3][CH:2]([CH3:18])[CH3:1] |f:4.5|
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Name
|
|
Quantity
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2.8 g
|
Type
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reactant
|
Smiles
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CC(CC(CN1C(C2=CC=CC=C2C1=O)=O)=O)C
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Name
|
|
Quantity
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18 mL
|
Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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16 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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13 mL
|
Type
|
solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
Stir the mixture
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 16 h
|
Duration
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16 h
|
Type
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ADDITION
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Details
|
pour the solution onto ice (25 mL)
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Type
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FILTRATION
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Details
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Filter off the solids
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Type
|
WASH
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Details
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wash the filtrate with cold water (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo to a solid
|
Type
|
CUSTOM
|
Details
|
Recrystallize the solid in ethanol (15 mL)
|
Type
|
CUSTOM
|
Details
|
Decant off the solvent
|
Type
|
CUSTOM
|
Details
|
dry the white paste under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |